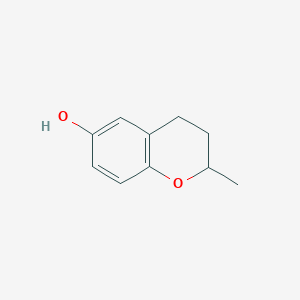
2-Methyl-6-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-chromanol is a bicyclic heterocycle derived from the chromanol core structure. It is a member of the chromanol family, which includes compounds like tocopherols and tocotrienols, known for their antioxidant properties. These compounds are found in various photosynthetic organisms, including plants, algae, and cyanobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-chromanol can be synthesized through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, the double reduction of coumarins into 2-chromanols is also a viable route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and reagents to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-chromanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve reagents like aluminum hydrides or titanocene catalysts.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various chromanol derivatives .
Scientific Research Applications
2-Methyl-6-chromanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-chromanol involves its antioxidant properties. It can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes . The compound interacts with molecular targets such as 5-lipoxygenase and nuclear receptors, modulating pathways like the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Comparison with Similar Compounds
2-Methyl-6-chromanol is similar to other chromanol derivatives like tocopherols and tocotrienols. it is unique due to its specific methylation pattern and the presence of a hydroxyl group at the 6-position . Similar compounds include:
α-Tocopherol: Known for its high vitamin E activity.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
Tocotrienols: Differ from tocopherols by having an unsaturated side chain.
Properties
CAS No. |
32849-49-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,11H,2-3H2,1H3 |
InChI Key |
GPAYKKAWEFDIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


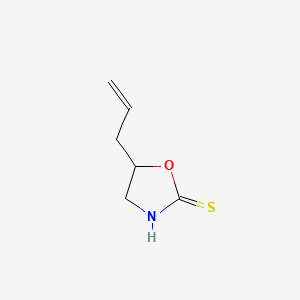
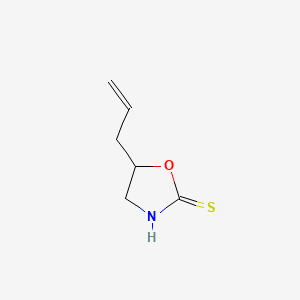
![1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea](/img/structure/B14144387.png)
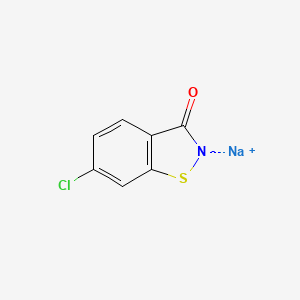
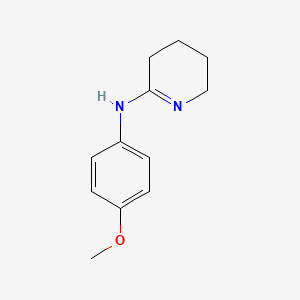
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
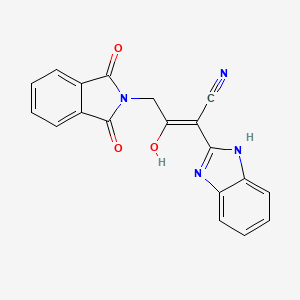

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
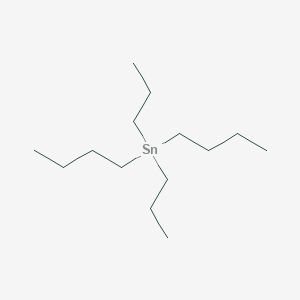
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

